molecular formula C23H28N4O5S B14496546 Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester CAS No. 65240-99-5

Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester

Cat. No.: B14496546
CAS No.: 65240-99-5
M. Wt: 472.6 g/mol
InChI Key: QVBZQJXDXASBSN-UHFFFAOYSA-N
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Description

Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological activities. The compound’s structure includes a carbamic acid esterified with ethyl groups and linked to a phenothiazine derivative through an imino bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester typically involves the reaction of ethyl carbamate with a phenothiazine derivative. The process generally includes the following steps:

    Formation of Ethyl Carbamate: Ethyl carbamate is synthesized by reacting ethanol with urea under acidic conditions.

    Coupling with Phenothiazine Derivative: The ethyl carbamate is then reacted with a phenothiazine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with neurotransmitter receptors and ion channels, modulating their activity. The compound may also inhibit certain enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, ethyl ester
  • Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester

Uniqueness

Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is unique due to its specific structural features, including the ethyl ester and phenothiazine moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other carbamates.

Properties

CAS No.

65240-99-5

Molecular Formula

C23H28N4O5S

Molecular Weight

472.6 g/mol

IUPAC Name

2-[2-(ethylcarbamoyloxy)ethyl-(phenothiazine-10-carbonyl)amino]ethyl N-ethylcarbamate

InChI

InChI=1S/C23H28N4O5S/c1-3-24-21(28)31-15-13-26(14-16-32-22(29)25-4-2)23(30)27-17-9-5-7-11-19(17)33-20-12-8-6-10-18(20)27/h5-12H,3-4,13-16H2,1-2H3,(H,24,28)(H,25,29)

InChI Key

QVBZQJXDXASBSN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCCN(CCOC(=O)NCC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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